
1,5-Naphthalenedisulfonic Acid Hydrate Disodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Naphthalenedisulfonic Acid Hydrate Disodium Salt is a chemical compound with the molecular formula C10H6(SO3Na)2 · xH2O. It is commonly used in various scientific and industrial applications due to its unique chemical properties. The compound is known for its high solubility in water and its ability to form stable complexes with various metal ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Naphthalenedisulfonic Acid Hydrate Disodium Salt is typically synthesized by sulfonating naphthalene with oleum (a solution of sulfur trioxide in sulfuric acid). The process involves mixing naphthalene with 20% oleum at 20-35°C, followed by the gradual addition of 65% oleum and further naphthalene alternately. After heating the reaction mixture for 6 hours at 55°C, the product is precipitated as the free acid by cooling or as the disodium salt by the addition of alkaline sodium sulfate .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced equipment and techniques allows for efficient production and minimizes the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Naphthalenedisulfonic Acid Hydrate Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene derivatives with fewer sulfonic groups.
Substitution: The sulfonic groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives with different functional groups, such as hydroxyl, amino, and carboxyl groups. These products have diverse applications in chemical synthesis and industrial processes .
Applications De Recherche Scientifique
1,5-Naphthalenedisulfonic Acid Hydrate Disodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 1,5-Naphthalenedisulfonic Acid Hydrate Disodium Salt involves its ability to form stable complexes with metal ions and other molecules. This property allows it to act as a chelating agent, facilitating various chemical reactions and processes. The molecular targets and pathways involved include interactions with enzymes, proteins, and other biomolecules, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,5-Naphthalenedisulfonic Acid Hydrate Disodium Salt include:
- 2,6-Naphthalenedisulfonic Acid Disodium Salt
- 1-Naphthalenesulfonic Acid
- 2-Naphthalenesulfonic Acid
- 4,5-Dihydroxy-1,3-benzenedisulfonic Acid Disodium Salt Monohydrate .
Uniqueness
This compound is unique due to its specific sulfonation pattern, which imparts distinct chemical properties and reactivity. Its high solubility in water and ability to form stable complexes make it particularly valuable in various applications compared to its analogs .
Propriétés
Formule moléculaire |
C10H6Na2O6S2 |
|---|---|
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
disodium;naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H8O6S2.2Na/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;;/h1-6H,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 |
Clé InChI |
YGSZNSDQUQYJCY-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


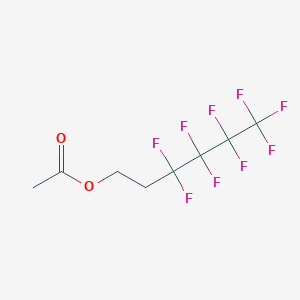

![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)
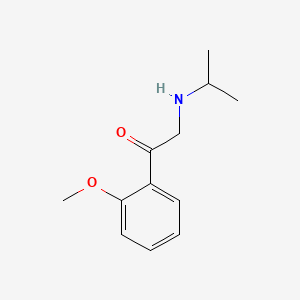

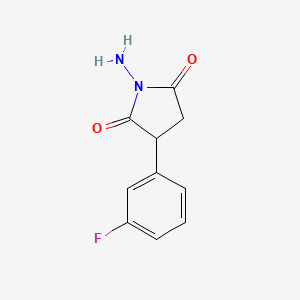
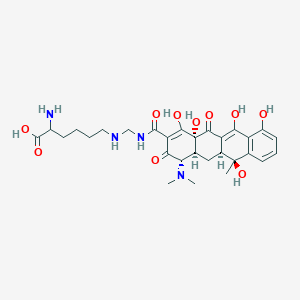
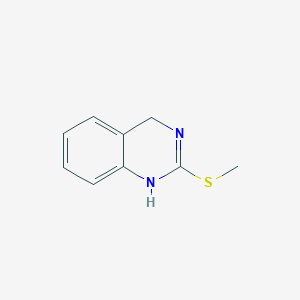
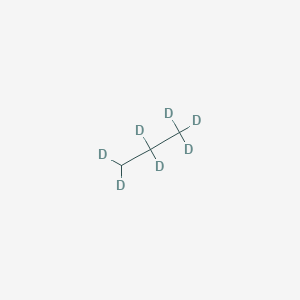
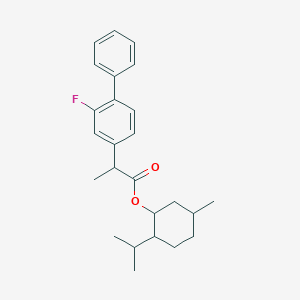
![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-fluoro-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride](/img/structure/B13406861.png)
![Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B13406865.png)


